5-Methyl-2'-deoxycytidine

Epigenetics DNA Methylation Gene Silencing

Essential epigenetic standard: Authentic 5-Methyl-2'-deoxycytidine for accurate DNA methylation analysis. This nucleoside acts in cis to signal de novo methylation, making it the only valid reference for LC-MS/MS quantification and high-specificity antibody development (e.g., clone FMC9). Avoid data invalidation by ensuring your assays use the correct methylated standard. Available in high-purity grades.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
CAS No. 838-07-3
Cat. No. B118692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2'-deoxycytidine
CAS838-07-3
Synonyms4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidin-2-one;  2’-Deoxy-5-methylcytidine;  5-Methyldeoxycytidine;  1-(2-Deoxy-β-D-ribofuranosyl)-5-methylcytosine; 
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
InChIInChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1
InChIKeyLUCHPKXVUGJYGU-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

5-Methyl-2'-deoxycytidine (CAS 838-07-3): A Fundamental Modified Nucleoside for Epigenetic Quantification and Mechanistic Studies


5-Methyl-2'-deoxycytidine (CAS 838-07-3), with the molecular formula C10H15N3O4 and a molecular weight of 241.24 g/mol [1], is a pyrimidine nucleoside analogue. It functions as an isostere of thymidine and an analogue of 2'-deoxycytidine . In biological systems, it is the primary carrier of epigenetic information in DNA, formed via the enzymatic methylation of 2'-deoxycytidine at the C5 position [2]. This modification is central to the regulation of gene expression, cellular differentiation, and development [3].

Why 5-Methyl-2'-deoxycytidine Cannot Be Replaced by Common Analogs Like 2'-Deoxycytidine or 5-Aza-2'-Deoxycytidine


Substituting 5-Methyl-2'-deoxycytidine with its close structural analogs—such as the unmethylated 2'-deoxycytidine or the hypomethylating agent 5-aza-2'-deoxycytidine (Decitabine)—is scientifically invalid due to their fundamentally distinct biological and biochemical roles. While 2'-deoxycytidine serves as a standard DNA building block, 5-Methyl-2'-deoxycytidine is a specific epigenetic mark that signals *de novo* DNA methylation in a *cis*-acting manner . Conversely, 5-aza-2'-deoxycytidine acts as a potent DNA methyltransferase inhibitor, actively depleting 5-Methyl-2'-deoxycytidine levels rather than mimicking its function [1]. Therefore, any experimental protocol aimed at quantifying DNA methylation, studying its establishment, or developing detection reagents requires the use of authentic 5-Methyl-2'-deoxycytidine to yield biologically relevant and interpretable data.

5-Methyl-2'-deoxycytidine (CAS 838-07-3): Quantitative Evidence of Functional Differentiation from Analogs


Cis-Acting Epigenetic Signaling Versus Passive DNA Building Block

5-Methyl-2'-deoxycytidine is not merely a modified nucleotide; it acts as an active epigenetic signal. When present in single-stranded DNA, it functions *in cis* to recruit DNA methyltransferases and trigger *de novo* methylation of adjacent CpG sites . This is a functional property absent in its unmethylated counterpart, 2'-deoxycytidine, which serves only as a passive template.

Epigenetics DNA Methylation Gene Silencing

High-Affinity Monoclonal Antibody Recognition (Clone FMC9) With Picomolar Sensitivity

The monoclonal antibody FMC9 demonstrates a strong and highly specific interaction with 5-Methyl-2'-deoxycytidine (m5dCyd). This antibody exhibits only weak cross-reactivity with 5-methylcytidine (m5Cyd) and 5-methylcytosine (m5Cyt) and shows no reactivity with other unmodified nucleosides [1]. This specificity has been successfully exploited to develop an inhibition ELISA capable of quantifying m5dCyd in the picomolar range, enabling the determination of global DNA methylation levels [1].

Immunoassay Development DNA Methylation Detection Biomarker Quantification

Opposing Effects on DNA Methylation Compared to 5-Aza-2'-Deoxycytidine

In a direct comparative study using Xenopus laevis embryos, microinjection of 5-Methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP) induced DNA hypermethylation, whereas injection of 5-aza-2'-deoxycytidine (5-Aza-CdR) induced hypomethylation [1]. Despite their opposite effects on methylation, both analogs were incorporated into DNA and led to the inhibition of DNA and RNA synthesis, culminating in apoptotic cell death [1].

Epigenetic Pharmacology DNA Methyltransferase Inhibition Developmental Biology

Differential Fidelity as a Template for Human DNA Polymerases

The presence of the 5-methyl group alters the fidelity of DNA synthesis. An *in vitro* analysis of nucleotide incorporation opposite a template containing 5-Methyl-2'-deoxycytidine (mC) revealed that reparative DNA polymerases Polβ and Polλ copy the modified base with high accuracy [1]. In contrast, translesion polymerases Polη, Polι, Polκ, and PrimPol exhibited lower accuracy, frequently incorporating incorrect nucleotides like dAMP and dTMP [1].

DNA Replication Fidelity Translesion Synthesis Mutagenesis

Utility as a Scaffold for Developing Potent Antimycotic Derivatives

The 5-Methyl-2'-deoxycytidine core structure serves as a valuable scaffold for generating biologically active molecules. A recent patent (RU2766333C1) describes novel N4-modified derivatives of 5-Methyl-2'-deoxycytidine that exhibit potent antimycotic (antifungal) activity [1]. This demonstrates the compound's utility as a chemical starting point for creating new agents with therapeutic potential, a property not shared by simpler nucleosides like 2'-deoxycytidine.

Medicinal Chemistry Antifungal Agents Nucleoside Analogues

Definitive Applications of 5-Methyl-2'-deoxycytidine (CAS 838-07-3) Validated by Quantitative Evidence


Absolute Quantification of Global DNA Methylation via LC-MS/MS

5-Methyl-2'-deoxycytidine is the essential analytical standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to quantify global DNA methylation. As demonstrated by its use in quantifying methylation levels in human peripheral blood cells and in monitoring the pharmacodynamic effects of drugs like decitabine [1], it provides the necessary reference for determining the exact percentage of methylated cytosines (e.g., 5.08 +/- 0.50% in healthy donors ). Its use ensures the accuracy and reproducibility of methylation data, which is crucial for epigenetic biomarker discovery and drug development.

Development and Validation of High-Specificity Immunoassays

This compound is the required hapten for generating and characterizing high-specificity monoclonal antibodies, such as clone FMC9 [1]. These antibodies, which show strong reactivity with 5-Methyl-2'-deoxycytidine and minimal cross-reactivity with similar molecules, are the cornerstone of sensitive ELISA-based kits for methylation detection [1]. Researchers and kit manufacturers rely on authentic 5-Methyl-2'-deoxycytidine for antibody production, assay validation, and as a calibration standard to ensure their assays accurately reflect DNA methylation status.

Mechanistic Studies of Epigenetic Establishment and Mutagenesis

5-Methyl-2'-deoxycytidine is an indispensable reagent for dissecting the fundamental mechanisms of epigenetics. Its unique ability to signal *de novo* DNA methylation in a *cis*-acting manner [1] makes it the only suitable substrate for *in vitro* assays designed to study how methylation patterns are initiated and propagated. Furthermore, its distinct properties as a template for human DNA polymerases are critical for investigating the molecular basis of mutation hotspots at CpG islands .

Medicinal Chemistry for Nucleoside-Based Drug Discovery

As evidenced by patent literature, 5-Methyl-2'-deoxycytidine is a preferred core scaffold for the synthesis and screening of novel nucleoside analogues with potential therapeutic applications, such as antifungal agents [1]. Medicinal chemistry teams utilize this compound to generate focused libraries of N4-modified derivatives, leveraging the inherent biological activity of the methylated cytidine core to develop new drug candidates.

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